Dicyclopentyldimethoxysilane

Description

The exact mass of the compound Dicyclopentyldimethoxysilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Dicyclopentyldimethoxysilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dicyclopentyldimethoxysilane including the price, delivery time, and more detailed information at info@benchchem.com.

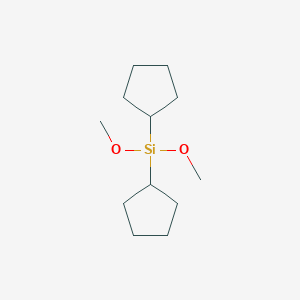

Structure

3D Structure

Properties

IUPAC Name |

dicyclopentyl(dimethoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2Si/c1-13-15(14-2,11-7-3-4-8-11)12-9-5-6-10-12/h11-12H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWCYDYZLEAQGJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C1CCCC1)(C2CCCC2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80888929 | |

| Record name | Cyclopentane, 1,1'-(dimethoxysilylene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80888929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Cyclopentane, 1,1'-(dimethoxysilylene)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

126990-35-0 | |

| Record name | Dicyclopentyldimethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126990-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentane, 1,1'-(dimethoxysilylene)bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126990350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentane, 1,1'-(dimethoxysilylene)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopentane, 1,1'-(dimethoxysilylene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80888929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dicyclopentyldimethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.601 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclopentane,1,1'-(dimethoxysilylene)bis- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Dicyclopentyldimethoxysilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclopentyldimethoxysilane (DCPDMS) is an organosilicon compound with the chemical formula C₁₂H₂₄O₂Si.[1] It is a colorless, transparent liquid characterized by a central silicon atom bonded to two cyclopentyl groups and two methoxy (B1213986) groups.[2] While its primary industrial application lies in polymer chemistry as an external electron donor in Ziegler-Natta catalysis to produce high isotacticity polypropylene (B1209903), its properties as a silylating agent and a precursor for silicon-containing materials are of increasing interest to the broader scientific community.[3] This technical guide provides a comprehensive overview of the physicochemical properties of Dicyclopentyldimethoxysilane, detailed experimental protocols for their determination, and a visualization of its synthesis and catalytic function.

Physicochemical Properties

The key physicochemical properties of Dicyclopentyldimethoxysilane are summarized in the table below. These properties are crucial for its handling, application, and the design of experimental procedures.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₄O₂Si | [1] |

| Molecular Weight | 228.4 g/mol | [1] |

| CAS Number | 126990-35-0 | [1] |

| Appearance | Colorless transparent liquid | [4] |

| Boiling Point | 251 °C at 760 mmHg | [4] |

| 120 °C at 6 mmHg | [3] | |

| 103 °C at 5 mmHg | [4] | |

| Density | 0.984 g/cm³ at 25 °C | [4] |

| Refractive Index | 1.4640 - 1.4650 at 25 °C | [4] |

| Flash Point | 102 °C (closed cup) | [4] |

| Freezing Point | ≤ 0 °C | [4] |

| Solubility | Soluble in organic solvents, insoluble in water | |

| Hydrolytic Sensitivity | Reacts slowly with water/moisture | |

| Purity | ≥ 99.0% | [4] |

Experimental Protocols

The determination of the physicochemical properties of Dicyclopentyldimethoxysilane follows standardized methodologies to ensure accuracy and reproducibility. Below are detailed descriptions of the likely experimental protocols for key properties.

Determination of Boiling Point (ASTM D2887)

The boiling point of Dicyclopentyldimethoxysilane can be determined using a gas chromatography method analogous to ASTM D2887, which covers the determination of the boiling range distribution of petroleum products.[5]

-

Principle: This method simulates distillation by using gas chromatography to separate the components of a sample by their boiling points. The retention time of the sample is correlated with the boiling points of known standards.[6]

-

Apparatus: A gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column is used.

-

Procedure:

-

A calibration mixture of n-alkanes with known boiling points is injected into the gas chromatograph to establish a retention time versus boiling point curve.

-

A sample of Dicyclopentyldimethoxysilane is then injected under the same chromatographic conditions.

-

The retention time of the Dicyclopentyldimethoxysilane peak is used to determine its boiling point from the calibration curve.

-

For measurements at reduced pressure, the setup is connected to a vacuum system, and the pressure is maintained at the desired level.

-

Determination of Density (ISO 758)

The density of liquid chemicals like Dicyclopentyldimethoxysilane can be determined using a pycnometer according to ISO 758.[1]

-

Principle: This method involves determining the mass of a known volume of the liquid at a specific temperature. The density is then calculated by dividing the mass by the volume.[1]

-

Apparatus: A calibrated pycnometer (a glass flask of a specific volume), a precision balance, and a constant-temperature water bath.

-

Procedure:

-

The empty pycnometer is weighed.

-

It is then filled with Dicyclopentyldimethoxysilane, taking care to avoid air bubbles, and placed in a constant-temperature bath at 25 °C until it reaches thermal equilibrium.

-

The pycnometer is removed from the bath, cleaned, dried, and weighed again to determine the mass of the liquid.

-

The density is calculated by dividing the mass of the liquid by the calibrated volume of the pycnometer.

-

Determination of Refractive Index

The refractive index of Dicyclopentyldimethoxysilane can be measured using a standard refractometer, such as an Abbe refractometer.

-

Principle: This method measures the angle at which light is bent (refracted) as it passes from a prism of known refractive index into the liquid sample.

-

Apparatus: An Abbe refractometer with a light source and a temperature-controlled prism.

-

Procedure:

-

A few drops of Dicyclopentyldimethoxysilane are placed on the prism of the refractometer.

-

The prism is closed, and the sample is allowed to reach the desired temperature (e.g., 25 °C).

-

The light source is switched on, and the eyepiece is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read directly from the instrument's scale.

-

Determination of Purity (Gas Chromatography)

The purity of Dicyclopentyldimethoxysilane is typically determined by gas chromatography (GC).

-

Principle: GC separates the components of a mixture based on their volatility and interaction with the stationary phase of the column. The area of the peak corresponding to Dicyclopentyldimethoxysilane relative to the total area of all peaks gives its purity.

-

Apparatus: A gas chromatograph with a flame ionization detector (FID) and a capillary column suitable for separating organosilicon compounds.

-

Procedure:

-

A small, known amount of the Dicyclopentyldimethoxysilane sample is injected into the gas chromatograph.

-

The components are separated as they pass through the column.

-

The detector records the signal for each component as it elutes from the column, generating a chromatogram.

-

The area of each peak is integrated, and the purity is calculated as the percentage of the area of the Dicyclopentyldimethoxysilane peak relative to the total peak area.

-

Chemical Synthesis and Reactivity

Dicyclopentyldimethoxysilane is primarily synthesized via a Grignard reaction.[3] The process involves the reaction of a cyclopentyl magnesium halide with a silicon alkoxide or halide.[3]

A key aspect of the reactivity of Dicyclopentyldimethoxysilane is its sensitivity to hydrolysis. The methoxy groups (-OCH₃) can react with water to form silanol (B1196071) groups (-OH) and methanol. This reaction is the basis for its use in forming siloxane bonds in materials science applications.[7]

Role in Ziegler-Natta Catalysis

In the context of polymer chemistry, Dicyclopentyldimethoxysilane serves as an external electron donor in Ziegler-Natta catalyst systems for the polymerization of propylene.[8] Its primary function is to enhance the stereoselectivity of the catalyst, leading to polypropylene with high isotacticity, which translates to improved material properties such as crystallinity and stiffness.[9]

Relevance to Drug Development and Research

While Dicyclopentyldimethoxysilane is not directly used in drug formulations, the broader class of organosilanes and silicones has found numerous applications in the biomedical and pharmaceutical fields.[10][11] These applications include use as excipients, in drug delivery systems, and for the surface modification of biomedical devices to improve biocompatibility.[10][11] The reactivity of the methoxy groups in Dicyclopentyldimethoxysilane allows for its potential use in grafting onto surfaces or incorporation into larger polymeric structures, which could be explored for creating materials with tailored properties for biomedical applications. Its well-defined structure and purity make it a valuable model compound for studying the fundamental interactions of organosilanes in various chemical and biological systems.

Conclusion

Dicyclopentyldimethoxysilane possesses a unique set of physicochemical properties that make it a valuable compound in both industrial and research settings. Its primary role as an external electron donor in Ziegler-Natta catalysis is well-established, and its potential as a silylating agent and a building block for novel materials continues to be explored. This technical guide provides a foundational understanding of its properties and the methodologies for their determination, which is essential for its effective and safe use in scientific and developmental applications.

References

- 1. scribd.com [scribd.com]

- 2. testinglab.com [testinglab.com]

- 3. Dicyclopentyl(dimethoxy)silane|99%+|CAS 126990-35-0 [benchchem.com]

- 4. Dicyclopentyldimethoxysilane (D-Donor) - IOTA CORPORATION LTD. [iotachem.com]

- 5. ASTM D2887 - Standard Test Method for Boiling Range Distribution of Petroleum Fractions by Gas Chromatography - Savant Labs [savantlab.com]

- 6. ASTM D2887 | Boiling Point Distributions in Petroleum Fractions [scioninstruments.com]

- 7. researchgate.net [researchgate.net]

- 8. Control of Ziegler–Natta catalyst activity by the structural design of alkoxysilane-based external donors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Most Important Biomedical and Pharmaceutical Applications of Silicones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Dicyclopentyldimethoxysilane (CAS 126990-35-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicyclopentyldimethoxysilane (DCPDMS), CAS number 126990-35-0, is a versatile organosilicon compound with significant applications in industrial catalysis and organic synthesis. Its unique molecular structure, featuring two bulky cyclopentyl groups and two reactive methoxy (B1213986) groups attached to a central silicon atom, imparts specific steric and electronic properties. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis methodologies, and its primary applications as an external electron donor in Ziegler-Natta polymerization and as a silylating agent. Experimental protocols and mechanistic pathways are detailed to provide a thorough understanding for researchers and professionals in chemistry and materials science.

Chemical and Physical Properties

Dicyclopentyldimethoxysilane is a colorless, transparent liquid under normal conditions.[1] It is characterized by its solubility in organic solvents and insolubility in water.[2] The presence of the dimethoxysilyl group makes it susceptible to hydrolysis.[3] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 126990-35-0 | [2][4] |

| Molecular Formula | C₁₂H₂₄O₂Si | [4][5] |

| Molecular Weight | 228.41 g/mol | [4][6] |

| Appearance | Colorless to almost colorless clear liquid | [1][4] |

| Boiling Point | 251 °C at 760 mmHg; 118-120 °C at 6-9 mmHg | [1][6] |

| Density | 0.9800 - 0.9900 g/cm³ at 20-25 °C | [1][6] |

| Refractive Index (n_D^25) | 1.4640 - 1.4670 | [1][6] |

| Flash Point | 94 - 102 °C (closed cup) | [1][6] |

| Purity | ≥99.0% | [2][7] |

| Solubility | Soluble in organic solvents, insoluble in water | [2] |

Synthesis of Dicyclopentyldimethoxysilane

The synthesis of dicyclopentyldimethoxysilane can be primarily achieved through two main routes: a Grignard reagent-based synthesis and a hydrosilylation-alkoxy substitution sequential synthesis.[2]

Grignard Reagent-Based Synthesis

This is a common and direct method that can start from either tetramethoxysilane (B109134) (TMOS) or a tetrahalosilane like silicon tetrachloride (SiCl₄).[2][3] The general approach involves the reaction of a silicon precursor with approximately two molar equivalents of a cyclopentylmagnesium halide (a Grignard reagent).[2]

This protocol is adapted from established procedures for the synthesis of similar organosilanes.[4]

Materials:

-

Magnesium turnings

-

Cyclopentyl chloride

-

Tetramethoxysilane (TMOS)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Iodine (for initiation)

-

Standard glassware for Grignard reaction under inert atmosphere

Procedure:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, under a nitrogen atmosphere, place magnesium turnings (2.0 moles). Add a crystal of iodine. A solution of cyclopentyl chloride (2.0 moles) in anhydrous THF is added dropwise from the dropping funnel to initiate the reaction. Once the reaction starts, the remaining cyclopentyl chloride solution is added at a rate to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure the complete formation of the Grignard reagent.

-

Reaction with TMOS: A solution of tetramethoxysilane (1.0 mole) in anhydrous THF is placed in the dropping funnel. This solution is added dropwise to the prepared Grignard reagent. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature of the reaction mixture not exceeding 50 °C.[8]

-

Work-up: After the addition is complete, the reaction mixture is stirred for several hours at room temperature. The precipitated magnesium salts are then removed by filtration.

-

Purification: The solvent (THF) is removed from the filtrate by distillation. The crude product is then purified by vacuum distillation to yield dicyclopentyldimethoxysilane.

Hydrosilylation-Alkoxy Substitution Sequential Synthesis

This method involves a multi-step process starting with the hydrosilylation of cyclopentene.[2]

-

Hydrosilylation: Cyclopentene is reacted with a silane (B1218182) containing a Si-H bond, such as trichlorosilane (B8805176) (HSiCl₃), in the presence of a platinum catalyst. This forms cyclopentyltrichlorosilane.[2]

-

Second Cyclopentyl Group Addition: The cyclopentyltrichlorosilane is then reacted with a cyclopentyl Grignard reagent to introduce the second cyclopentyl group, forming dicyclopentyldichlorosilane (B136930).[2]

-

Methoxylation: The final step is the reaction of dicyclopentyldichlorosilane with methanol (B129727) to replace the chlorine atoms with methoxy groups, yielding the final product, dicyclopentyldimethoxysilane.[2]

Applications

External Electron Donor in Ziegler-Natta Polymerization

The primary industrial application of dicyclopentyldimethoxysilane is as an external electron donor (EED) in Ziegler-Natta catalyst systems for the polymerization of propylene (B89431).[2][3] Its role is to enhance the stereoselectivity of the catalyst, leading to polypropylene (B1209903) with high isotacticity, increased crystallinity, and desirable physical properties.[1][3]

The mechanism of action involves the selective poisoning of non-stereospecific active sites on the catalyst surface.[3] The bulky cyclopentyl groups of DCPDMS play a crucial role in controlling the stereochemistry of the polymer.[6]

The following is a generalized procedure for propylene polymerization using a Ziegler-Natta catalyst with DCPDMS as an external donor.

Materials:

-

High-purity propylene

-

Ziegler-Natta catalyst (e.g., TiCl₄ supported on MgCl₂)

-

Cocatalyst (e.g., Triethylaluminum, TEAl)

-

Dicyclopentyldimethoxysilane (DCPDMS)

-

Anhydrous heptane (B126788) (as solvent)

-

High-pressure polymerization reactor

Procedure:

-

Reactor Preparation: A stainless-steel polymerization reactor is thoroughly dried and purged with nitrogen.

-

Catalyst Slurry Preparation: In a separate vessel, a slurry of the Ziegler-Natta catalyst in anhydrous heptane is prepared.

-

Charging the Reactor: Anhydrous heptane is introduced into the reactor, followed by the desired amount of DCPDMS and the TEAl cocatalyst. The mixture is stirred.

-

Initiation of Polymerization: The catalyst slurry is injected into the reactor. The reactor is then pressurized with propylene to the desired pressure, and the temperature is raised to the polymerization temperature (e.g., 70 °C).

-

Polymerization: The polymerization is allowed to proceed for a set period, with propylene continuously fed to maintain the pressure.

-

Termination: The polymerization is terminated by venting the propylene and adding a quenching agent like methanol.

-

Product Isolation: The polymer is collected, washed with a suitable solvent to remove catalyst residues, and then dried.

Silylating Agent in Organic Synthesis

DCPDMS also serves as a versatile silylating agent.[3] The bulky dicyclopentylsilyl group can be used to protect sensitive functional groups, such as alcohols, during multi-step organic syntheses.[3] The steric hindrance provided by the cyclopentyl groups can offer high selectivity in these reactions.[3]

Hydrolysis and Condensation

In the presence of water, the methoxy groups of dicyclopentyldimethoxysilane undergo hydrolysis to form silanol (B1196071) (-OH) groups, with methanol as a byproduct.[3] These silanol groups are reactive and can undergo condensation reactions to form siloxane bridges (Si-O-Si), leading to the formation of oligomers or polymers.[3] This reactivity is fundamental to its application in the formation of silicon-based materials.

Safety and Handling

Dicyclopentyldimethoxysilane is a flammable liquid and should be handled with appropriate safety precautions.[1] It is sensitive to moisture and will hydrolyze.[1] Therefore, it should be stored in a tightly sealed container under a dry, inert atmosphere.[1] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

Dicyclopentyldimethoxysilane is a key organosilicon compound with significant industrial and synthetic utility. Its role as an external electron donor in Ziegler-Natta catalysis is critical for the production of high-quality polypropylene. Furthermore, its properties as a silylating agent and its hydrolysis and condensation chemistry make it a valuable building block for materials science. The detailed experimental protocols and mechanistic diagrams provided in this guide offer a comprehensive resource for researchers and professionals working with this versatile compound.

References

- 1. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 2. Dicyclopentyl(dimethoxy)silane|99%+|CAS 126990-35-0 [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. EP0460590A1 - Dicyclopentyldialkoxy silanes - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to Dicyclopentyldimethoxysilane: Molecular Structure, Weight, and Synthesis

Dicyclopentyldimethoxysilane is an organosilicon compound with significant applications in industrial catalysis, particularly as an external electron donor in Ziegler-Natta catalysts for polypropylene (B1209903) polymerization.[1] Its molecular architecture, featuring two bulky cyclopentyl groups and two methoxy (B1213986) groups attached to a central silicon atom, imparts unique steric and electronic properties.[2] This guide provides a detailed overview of its molecular structure, weight, and the experimental protocols for its synthesis and characterization.

Molecular Structure and Properties

Dicyclopentyldimethoxysilane is a colorless, transparent liquid.[1] The central silicon atom is bonded to two cyclopentyl rings and two methoxy groups.

Chemical Identifiers:

-

IUPAC Name: dicyclopentyl(dimethoxy)silane[3]

-

SMILES: CO--INVALID-LINK--(C1CCCC1)C1CCCC1[4]

-

InChI Key: JWCYDYZLEAQGJJ-UHFFFAOYSA-N

The molecular formula for Dicyclopentyldimethoxysilane is C12H24O2Si.[3][4][5][6][7][8][9]

Molecular Weight

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The table below details the calculation for Dicyclopentyldimethoxysilane.

| Constituent Element | Symbol | Atomic Weight ( g/mol ) | Count | Total Weight ( g/mol ) |

| Carbon | C | 12.011 | 12 | 144.132 |

| Hydrogen | H | 1.008 | 24 | 24.192 |

| Oxygen | O | 15.999 | 2 | 31.998 |

| Silicon | Si | 28.085 | 1 | 28.085 |

| Total Molecular Weight | 228.407 |

The calculated molecular weight is approximately 228.41 g/mol , which aligns with values provided by various chemical suppliers.[4]

Experimental Protocols

The synthesis of Dicyclopentyldimethoxysilane is primarily achieved through two main methods involving a Grignard reagent.[2]

1. Synthesis from Tetramethoxysilane

This method involves the reaction of a cyclopentyl magnesium halide (a Grignard reagent) with tetramethoxysilane.[2][10]

-

Reaction: Approximately two moles of the cyclopentyl magnesium halide are reacted with one mole of tetramethoxysilane.[2][10]

-

Solvent: The reaction is typically carried out in an organic solvent such as tetrahydrofuran, diethyl ether, or dibutyl ether.[2]

-

Temperature: The reaction temperature is maintained in the range of 20 to 100°C.[2]

-

Work-up: Upon completion of the reaction, the precipitated magnesium salts are removed by filtration. The solvent is then removed from the filtrate by distillation to yield the crude product.[2][10]

-

Purification: The crude product is purified by distillation under reduced pressure.[2][10]

2. Synthesis from Tetrahalosilanes

This alternative synthesis route starts with a silicon halide, such as tetrachlorosilane.[2]

-

Grignard Reaction: A Grignard reagent, such as cyclopentylmagnesium chloride, is reacted with the tetrahalosilane. This reaction forms the intermediate, Dicyclopentyldichlorosilane.[2]

-

Methanolysis: The Dicyclopentyldichlorosilane intermediate then undergoes methanolysis. This is achieved by reacting it with an excess of methanol (B129727) (more than two moles of methanol per mole of the silane (B1218182) intermediate).[2]

-

Conversion: The methanol displaces the two chlorine atoms, forming two methoxy groups attached to the silicon atom and hydrogen chloride as a byproduct, yielding the final Dicyclopentyldimethoxysilane product.[2]

Analytical Characterization

To ensure the purity and confirm the structure of the synthesized Dicyclopentyldimethoxysilane, several analytical techniques are employed.[2]

-

Gas Chromatography (GC): This is a primary method used to assess the purity of the final product and to monitor the progress of the synthesis reaction.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR spectroscopy is utilized to confirm the molecular structure of the compound.[2][10]

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule and is used for identification purposes.[2][10]

-

Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) can be used to determine the molecular weight of the compound.[10]

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the general workflow for the synthesis and subsequent analysis of Dicyclopentyldimethoxysilane.

References

- 1. nbinno.com [nbinno.com]

- 2. Dicyclopentyl(dimethoxy)silane|99%+|CAS 126990-35-0 [benchchem.com]

- 3. Cyclopentane, 1,1'-(dimethoxysilylene)bis- | C12H24O2Si | CID 9794573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dicyclopentyl(dimethoxy)silane 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. Dicyclopentyldimethoxysilane (D-Donor) - IOTA CORPORATION LTD. [iotachem.com]

- 6. Dicyclopentyldimethoxysilane (Donor-D) | CAS 126990-35-0 | Donor Silanes | Organosilane | SiSiB SILANES [powerchemcorp.com]

- 7. echemi.com [echemi.com]

- 8. dicyclopentyldimethoxysilane | 126990-35-0 [chemnet.com]

- 9. Dimethoxydicyclopentylsilane | 126990-35-0 [chemicalbook.com]

- 10. EP0460590A1 - Dicyclopentyldialkoxy silanes - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of Dicyclopentyldimethoxysilane in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicyclopentyldimethoxysilane (DCPDMS) is an organosilicon compound with significant applications in catalysis and materials science. A thorough understanding of its solubility characteristics in common organic solvents is crucial for its effective use in synthesis, formulation, and purification processes. This technical guide provides a comprehensive overview of the solubility profile of DCPDMS. While specific quantitative solubility data is not extensively available in public literature, this document consolidates qualitative information based on its physicochemical properties and general principles of solubility for alkoxysilanes. Furthermore, it furnishes detailed experimental protocols for the determination of solubility, enabling researchers to generate precise data for their specific applications.

Introduction

Dicyclopentyldimethoxysilane (CAS No. 126990-35-0) is a colorless liquid characterized by a central silicon atom bonded to two cyclopentyl groups and two methoxy (B1213986) groups. This structure imparts a significant nonpolar character to the molecule, which largely dictates its solubility behavior. It is widely reported to be soluble in common organic solvents while being insoluble in water[1]. One patent highlights its "greatly improved solubility in certain organic solvents such as lower aliphatic hydrocarbon solvents, e.g., n-pentane"[2]. The principle of "like dissolves like" is the primary determinant of its solubility profile.

Physicochemical Properties

A foundational understanding of the physicochemical properties of Dicyclopentyldimethoxysilane is essential for predicting its solubility.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₄O₂Si | [3][4] |

| Molecular Weight | 228.41 g/mol | [3] |

| Appearance | Colorless transparent liquid | [3] |

| Boiling Point | 251 °C at 760 mmHg | |

| Density | ~0.99 g/cm³ | [5] |

| Flash Point | 102 °C | |

| Water Solubility | Insoluble (reacts slowly with water) | [1][5] |

Qualitative Solubility of Dicyclopentyldimethoxysilane

Based on its nonpolar structure and available literature, the expected qualitative solubility of Dicyclopentyldimethoxysilane in a range of common organic solvents is summarized below. It is anticipated to be highly soluble or miscible in nonpolar and moderately polar aprotic solvents. Its solubility in polar protic solvents, particularly lower alcohols, may be limited and complicated by its reactivity (hydrolysis).

| Solvent | Solvent Type | Expected Solubility | Rationale |

| Hexane | Nonpolar, Aprotic | Miscible | "Like dissolves like"; both are nonpolar hydrocarbons. |

| Toluene | Nonpolar, Aprotic | Miscible | Aromatic hydrocarbon, readily dissolves nonpolar compounds. |

| Tetrahydrofuran (THF) | Polar, Aprotic | Miscible | Ether solvent, capable of dissolving a wide range of nonpolar and polar compounds. |

| Acetone | Polar, Aprotic | Soluble / Miscible | Ketone solvent, generally a good solvent for many organic compounds. |

| Isopropanol (B130326) | Polar, Protic | Soluble to Sparingly Soluble | Potential for hydrolysis. Solubility may be limited by the polarity of the alcohol. |

| Ethanol | Polar, Protic | Soluble to Sparingly Soluble | Potential for hydrolysis. Higher polarity than isopropanol may further limit solubility. |

| Methanol | Polar, Protic | Sparingly Soluble | Most polar of the common alcohols, and most likely to have limited solubility and react with the silane (B1218182). |

| Water | Polar, Protic | Insoluble | Highly polar nature of water and the nonpolar nature of DCPDMS prevent dissolution. DCPDMS will also hydrolyze in the presence of water. |

Experimental Protocols for Solubility Determination

Given the absence of readily available quantitative data, researchers can utilize the following standard methodologies to determine the solubility of Dicyclopentyldimethoxysilane in specific organic solvents.

Protocol for Qualitative Solubility/Miscibility Determination

This method provides a rapid visual assessment of solubility at a given concentration.

Materials:

-

Dicyclopentyldimethoxysilane

-

Organic solvent of interest

-

Small glass vials with caps

-

Pipettes or graduated cylinders

-

Vortex mixer

Procedure:

-

To a clean, dry vial, add a known volume (e.g., 2 mL) of the selected organic solvent.

-

Add a specific volume of Dicyclopentyldimethoxysilane to the solvent. To test for miscibility, an equal volume can be added.

-

Cap the vial securely and vortex the mixture for 30-60 seconds to ensure thorough mixing.

-

Visually inspect the solution against a light source.

-

Miscible: A single, clear, and homogeneous phase is observed.

-

Soluble: The silane completely dissolves, resulting in a clear solution with no visible cloudiness or separate layers.

-

Partially Soluble: The solution appears cloudy, or a portion of the silane has dissolved, but an undissolved fraction remains.

-

Insoluble: The silane does not dissolve and forms a distinct separate layer.

-

-

Record the observation. This test can be repeated with varying concentrations to estimate the solubility limit.

Protocol for Quantitative Solubility Determination (Gravimetric Method)

This method determines the solubility of Dicyclopentyldimethoxysilane in a solvent at a specific temperature.

Materials:

-

Dicyclopentyldimethoxysilane

-

Organic solvent of interest

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Glass flasks with stoppers

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Pre-weighed evaporation dishes

-

Drying oven or vacuum evaporator

Procedure:

-

Add an excess amount of Dicyclopentyldimethoxysilane to a known volume of the organic solvent in a glass flask.

-

Seal the flask and place it in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the mixture to settle, letting any undissolved Dicyclopentyldimethoxysilane separate.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to remove any undissolved droplets.

-

Dispense the filtered, saturated solution into a pre-weighed evaporation dish.

-

Carefully evaporate the solvent. This can be done in a fume hood, a drying oven at a temperature below the boiling point of DCPDMS, or using a rotary evaporator.

-

Once the solvent is completely removed, cool the dish in a desiccator and weigh it on an analytical balance.

-

Calculate the solubility using the following formula: Solubility ( g/100 mL) = [(Mass of dish + residue) - (Mass of dish)] / (Volume of aliquot in mL) * 100

Visual Representations

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of Dicyclopentyldimethoxysilane in a given organic solvent.

Caption: Workflow for determining the solubility of DCPDMS.

Factors Influencing Dicyclopentyldimethoxysilane Solubility

This diagram illustrates the key factors that influence the solubility of Dicyclopentyldimethoxysilane.

Caption: Key factors influencing the solubility of DCPDMS.

Conclusion

Dicyclopentyldimethoxysilane is a nonpolar organosilicon compound that exhibits good solubility in a wide range of common organic solvents, particularly those that are nonpolar and aprotic. While precise quantitative solubility data is not widely published, its solubility profile can be reliably predicted based on its chemical structure. For applications requiring precise solubility values, the experimental protocols provided in this guide offer robust methods for their determination. This technical guide serves as a valuable resource for researchers, scientists, and drug development professionals working with Dicyclopentyldimethoxysilane, enabling informed solvent selection and facilitating its effective use in various scientific and industrial applications.

References

- 1. nbinno.com [nbinno.com]

- 2. EP0460590A1 - Dicyclopentyldialkoxy silanes - Google Patents [patents.google.com]

- 3. Dicyclopentyldimethoxysilane (D-Donor) - IOTA CORPORATION LTD. [iotachem.com]

- 4. Cyclopentane, 1,1'-(dimethoxysilylene)bis- | C12H24O2Si | CID 9794573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Dimethoxydicyclopentylsilane CAS#: 126990-35-0 [m.chemicalbook.com]

The Role of Dicyclopentyldimethoxysilane (DCPDMS) as an External Electron Donor in Ziegler-Natta Catalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the mechanism and impact of dicyclopentyldimethoxysilane (DCPDMS), a critical external electron donor in Ziegler-Natta catalyzed propylene (B89431) polymerization. The unique steric and electronic properties of DCPDMS play a pivotal role in enhancing the stereoselectivity of the catalyst, leading to the production of highly isotactic polypropylene (B1209903) with desirable physical and mechanical properties. This document details the mechanistic pathways of its action, presents a compilation of quantitative data from various studies, outlines detailed experimental protocols for catalyst evaluation and polymer characterization, and provides visual representations of the key chemical interactions and workflows.

Introduction

The production of isotactic polypropylene (iPP) is heavily reliant on the use of Ziegler-Natta (ZN) catalysts, complex systems typically comprising a titanium-based active species supported on magnesium chloride (MgCl₂), a cocatalyst (usually an aluminum alkyl like triethylaluminum, TEAl), and electron donors.[1] Electron donors are classified as internal (added during catalyst preparation) and external (introduced during polymerization). Dicyclopentyldimethoxysilane, often referred to as "Donor-D" or "D-donor," is a widely used external electron donor renowned for its ability to significantly improve the isospecificity of the catalyst system.[2][3] Its molecular structure, featuring two bulky cyclopentyl groups and two methoxy (B1213986) groups attached to a central silicon atom, is key to its function.[4] This guide will elucidate the multifaceted role of DCPDMS in propylene polymerization.

Mechanism of Action

The primary function of an external electron donor like DCPDMS in Ziegler-Natta catalysis is to enhance the stereoselectivity of the polymerization process, thereby increasing the isotacticity of the resulting polypropylene.[2] This is achieved through a combination of electronic and steric effects that modulate the behavior of the active sites on the catalyst surface.

The proposed mechanism involves several key interactions:

-

Coordination to Active Sites: DCPDMS coordinates to the titanium active centers on the MgCl₂ support. This coordination alters the electronic and steric environment around the active site, making it more selective towards a specific orientation of the incoming propylene monomer.[4]

-

Selective Poisoning of Non-stereospecific Sites: The bulky cyclopentyl groups of DCPDMS are thought to selectively deactivate or "poison" the non-stereospecific active sites on the catalyst surface.[4] This selective deactivation ensures that a higher proportion of the polymerization occurs at the isospecific sites, leading to a more stereoregular polymer.

-

Interaction with the Cocatalyst: DCPDMS can also interact with the aluminum alkyl cocatalyst. This interaction can influence the overall activity and stability of the catalyst system.

-

Modification of Active Center Distribution: The addition of DCPDMS can lead to a reduction in the total number of active centers but can increase the chain propagation rate constant of the highly isospecific active centers.[2]

Computational studies using Density Functional Theory (DFT) have further illuminated these interactions, suggesting that the presence of at least two DCPDMS molecules around a single titanium active site can significantly reduce the activation energy for isotactic propylene insertion.

Data Presentation

The performance of DCPDMS as an external electron donor has been quantified in numerous studies. The following tables summarize key data, comparing its effects on catalyst activity, polypropylene isotacticity, and molecular weight with other silane (B1218182) donors.

Table 1: Comparative Performance of External Donors on Propylene Polymerization

| External Donor | Catalyst Activity (kg PP/g cat·h) | Isotacticity Index (%) | Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) |

| None | Varies | ~60-80 | Varies | Varies |

| Dicyclopentyldimethoxysilane (DCPDMS) | High | >95 | High | Broad |

| Cyclohexyl(methyl)dimethoxysilane (CMDMS) | High | ~90-95 | Moderate | Moderate |

| Diphenyldimethoxysilane (DPDMS) | Moderate | ~90-94 | Moderate | Moderate |

| Diisopropyldimethoxysilane (DIPDMS) | Moderate | ~90-93 | Moderate | Moderate |

Note: The values presented are generalized from multiple sources and can vary depending on the specific catalyst system and polymerization conditions.

Table 2: Effect of DCPDMS on Catalyst and Polymer Properties (Illustrative Data)

| Parameter | Without External Donor | With DCPDMS |

| Polymerization Activity (kg PP/mol Ti·h) | 1500 | 1200 |

| Isotacticity ([mmmm] pentad, %) | 85 | 98 |

| Melting Temperature (Tm, °C) | 155 | 165 |

| Xylene Solubles (%) | 10 | <2 |

| Average Molecular Weight (Mw x 10⁵ g/mol ) | 4.5 | 6.0 |

| Molecular Weight Distribution (Mw/Mn) | 5.5 | 7.0 |

Data is illustrative and compiled from trends reported in the literature.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of DCPDMS in propylene polymerization.

Slurry Phase Propylene Polymerization

This protocol describes a typical laboratory-scale slurry polymerization of propylene.

Materials:

-

Ziegler-Natta catalyst (e.g., TiCl₄/internal donor/MgCl₂)

-

Triethylaluminum (TEAl) solution (e.g., 1 M in hexane)

-

Dicyclopentyldimethoxysilane (DCPDMS) solution (e.g., 0.1 M in hexane)

-

Anhydrous hexane (B92381) (polymerization solvent)

-

High-purity propylene gas

-

Methanol (B129727) (for quenching)

-

Hydrochloric acid solution (for catalyst residue removal)

-

Nitrogen gas (for inert atmosphere)

Equipment:

-

Jacketed glass or stainless-steel reactor equipped with a mechanical stirrer, temperature probe, and gas inlet/outlet.

-

Schlenk line for handling air-sensitive reagents.

-

Mass flow controller for propylene.

-

Thermostatic bath for temperature control.

Procedure:

-

Reactor Preparation: Thoroughly dry and purge the reactor with nitrogen to remove air and moisture.

-

Solvent and Cocatalyst Addition: Introduce a specific volume of anhydrous hexane into the reactor. Add the required amount of TEAl solution and stir.

-

External Donor Addition: Inject the desired volume of the DCPDMS solution into the reactor and stir for a set period (e.g., 5-10 minutes) to allow for interaction with the cocatalyst.

-

Catalyst Injection: Suspend a known amount of the Ziegler-Natta catalyst in anhydrous hexane and inject the slurry into the reactor to initiate polymerization.

-

Polymerization: Start the propylene feed at a constant pressure and maintain the desired reaction temperature (e.g., 70°C) for the specified duration (e.g., 1-2 hours).

-

Quenching: Stop the propylene flow and quench the reaction by adding an excess of methanol.

-

Polymer Isolation and Purification: Filter the polymer slurry and wash the collected polypropylene powder sequentially with a dilute hydrochloric acid solution and then with methanol to remove catalyst residues.

-

Drying: Dry the polymer powder in a vacuum oven at a specified temperature (e.g., 60-80°C) to a constant weight.

Gel Permeation Chromatography (GPC)

GPC is used to determine the molecular weight and molecular weight distribution of the polypropylene.

Typical Conditions for Polypropylene Analysis:

-

Instrument: High-temperature GPC system.[5]

-

Columns: A set of columns suitable for high molecular weight polyolefins (e.g., PLgel Olexis).[6]

-

Mobile Phase: 1,2,4-Trichlorobenzene (TCB) with an antioxidant (e.g., BHT).[6]

-

Flow Rate: 1.0 mL/min.

-

Temperature: 140-160°C.

-

Detector: Refractive Index (RI) detector.

-

Calibration: Use polystyrene standards to generate a universal calibration curve.

Procedure:

-

Sample Preparation: Dissolve a known concentration of the polypropylene sample in the mobile phase at high temperature with gentle agitation.

-

Injection: Inject the filtered sample solution into the GPC system.

-

Data Acquisition and Analysis: Collect the chromatogram and calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) using the calibration curve.

Differential Scanning Calorimetry (DSC)

DSC is employed to determine the thermal properties of the polypropylene, such as melting temperature (Tm) and crystallinity.[7][8]

Typical Conditions:

-

Instrument: A differential scanning calorimeter.

-

Sample Weight: 5-10 mg.

-

Heating/Cooling Rate: 10°C/min.

-

Temperature Program:

-

Heat from room temperature to 200°C to erase the thermal history.

-

Cool from 200°C to room temperature.

-

Heat again from room temperature to 200°C.

-

-

Atmosphere: Inert (e.g., nitrogen).

Procedure:

-

Sample Preparation: Accurately weigh the polymer sample into an aluminum DSC pan and seal it.

-

Measurement: Place the sample pan and an empty reference pan in the DSC cell and run the temperature program.

-

Data Analysis: Determine the melting temperature (Tm) from the peak of the endothermic melting curve of the second heating scan. Calculate the degree of crystallinity from the enthalpy of fusion.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR is the most powerful technique for determining the isotacticity of polypropylene at the microstructure level (e.g., pentad sequences).[9][10]

Typical Conditions:

-

Spectrometer: A high-field NMR spectrometer.

-

Solvent: A deuterated solvent capable of dissolving polypropylene at high temperatures, such as 1,2,4-trichlorobenzene/benzene-d₆ mixture.

-

Temperature: 120-130°C.

-

Pulse Program: Inverse-gated decoupling to ensure quantitative analysis.

-

Relaxation Agent: Addition of a relaxation agent like chromium(III) acetylacetonate (B107027) can reduce the long relaxation times of the methyl carbons.

Procedure:

-

Sample Preparation: Dissolve the polypropylene sample in the deuterated solvent in an NMR tube at high temperature.

-

Data Acquisition: Acquire the ¹³C NMR spectrum under quantitative conditions.

-

Data Analysis: Integrate the signals in the methyl region of the spectrum corresponding to different pentad sequences (e.g., mmmm, mmmr, mmrr). The isotacticity index is often reported as the percentage of the mmmm pentad.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the mechanism of DCPDMS and experimental workflows.

Caption: Mechanism of DCPDMS in enhancing stereoselectivity.

Caption: Slurry phase propylene polymerization workflow.

Caption: Experimental workflow for polypropylene characterization.

Conclusion

Dicyclopentyldimethoxysilane is a highly effective external electron donor in Ziegler-Natta catalysis for the production of isotactic polypropylene. Its mechanism of action, centered on the selective modulation of active sites through steric and electronic effects, leads to a significant enhancement in polymer stereoregularity. This results in polypropylene with high crystallinity, improved thermal properties, and superior mechanical performance. The experimental protocols and characterization techniques outlined in this guide provide a framework for researchers to evaluate and understand the impact of DCPDMS and other electron donors in the complex and industrially vital field of olefin polymerization.

References

- 1. researchgate.net [researchgate.net]

- 2. Hydrogen Responses of Propylene Polymerization with MgCl2-Supported Ziegler–Natta Catalysts in the Presence of Different Silane External Donors [mdpi.com]

- 3. epub.jku.at [epub.jku.at]

- 4. GPC Analysis of Polymers: Measuring Molecular Weight and Distribution | Separation Science [sepscience.com]

- 5. polymersolutions.com [polymersolutions.com]

- 6. agilent.com [agilent.com]

- 7. Using DSC to test the reliability of components made from polypropylene [hha.hitachi-hightech.com]

- 8. hitachi-hightech.com [hitachi-hightech.com]

- 9. cpsm.kpi.ua [cpsm.kpi.ua]

- 10. Rapid and quantitative 1D 13C NMR analysis of polypropylene tacticity with relaxation agent and proton polarization transfer - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Steric Hindrance in Dicyclopentyldimethoxysilane for Stereoselective Polymerization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dicyclopentyldimethoxysilane (DCPDMS), a key organosilicon compound, plays a critical role as an external electron donor in Ziegler-Natta catalyzed propylene (B89431) polymerization. Its efficacy in producing highly isotactic polypropylene (B1209903) is largely attributed to the significant steric hindrance exerted by its two cyclopentyl groups. This technical guide provides a comprehensive overview of the fundamental principles governing the function of DCPDMS, with a particular focus on the steric effects that dictate the stereochemistry of the growing polymer chain. This document details the impact of DCPDMS on catalyst performance and polymer properties, outlines relevant experimental protocols for synthesis and analysis, and presents visual representations of the underlying mechanisms and workflows.

Introduction

The synthesis of isotactic polypropylene, a polymer with a highly ordered stereochemical structure, is of paramount importance for achieving desirable material properties such as high crystallinity, melting point, and mechanical strength. The use of Ziegler-Natta catalysts, while effective in promoting polymerization, often requires the addition of external electron donors to control and enhance the stereoselectivity of the active sites. Dicyclopentyldimethoxysilane (DCPDMS) has emerged as a highly effective external donor, primarily due to the bulky nature of its cyclopentyl substituents.[1] This guide delves into the molecular-level interactions and steric factors that underpin the performance of DCPDMS in this critical industrial process.

The Mechanism of Stereocontrol: The Role of Steric Hindrance

In Ziegler-Natta catalysis, the active sites are typically titanium species supported on a magnesium chloride surface. These sites catalyze the insertion of propylene monomers into the growing polymer chain. Without an external donor, many of these sites are aspecific, leading to the formation of atactic (non-stereoregular) polypropylene.

The introduction of DCPDMS profoundly alters the stereochemical outcome of the polymerization. The bulky cyclopentyl groups of DCPDMS coordinate to the active titanium centers, creating a sterically crowded environment.[2] This steric hindrance dictates the orientation of the incoming propylene monomer, favoring a specific prochiral face for coordination and subsequent insertion. This selective orientation ensures that the methyl groups of the propylene units are consistently positioned on the same side of the polymer backbone, resulting in a highly isotactic structure.

The following diagram illustrates the proposed mechanism of stereocontrol by DCPDMS.

Caption: Mechanism of stereocontrol by DCPDMS.

Quantitative Impact of Dicyclopentyldimethoxysilane

The concentration of DCPDMS relative to the titanium and aluminum components of the catalyst system is a critical parameter that influences catalyst activity and the final properties of the polypropylene. While an optimal concentration enhances stereoselectivity, an excess can lead to a reduction in catalyst activity.

Table 1: Effect of External Donor on Propylene Polymerization

| External Donor | Si/Ti Molar Ratio | Activity (kg PP/g cat·h) | Isotactic Index (%) | MFR (g/10 min) |

| None | 0 | 25.3 | 85.2 | 8.5 |

| DCPDMS | 10 | 18.7 | 98.1 | 3.2 |

| CHMDMS | 10 | 20.1 | 97.5 | 4.1 |

Data synthesized from multiple sources for comparative purposes. CHMDMS (Cyclohexylmethyldimethoxysilane) is another common external donor.

Table 2: Influence of Hydrogen and DCPDMS on Polypropylene Properties

| External Donor | H₂ Concentration (NL) | Activity (kg PP/g cat·h) | Mₙ (x 10⁴ g/mol ) | Mₙ/Mₙ (PDI) |

| DCPDMS | 0 | 15.2 | 35.6 | 5.8 |

| DCPDMS | 5 | 18.9 | 20.1 | 5.5 |

| DCPDMS | 10 | 22.4 | 15.3 | 5.2 |

Data synthesized from multiple sources. Hydrogen is used as a chain transfer agent to control molecular weight.[1]

Experimental Protocols

Slurry Polymerization of Propylene

This protocol describes a typical laboratory-scale slurry polymerization of propylene using a Ziegler-Natta catalyst with DCPDMS as the external donor.

Workflow Diagram:

Caption: Workflow for slurry polymerization of propylene.

Procedure:

-

Reactor Preparation: A stainless-steel autoclave reactor is thoroughly dried and purged with high-purity nitrogen to remove oxygen and moisture.

-

Reagent Addition: Anhydrous n-heptane is introduced as the polymerization solvent. Subsequently, a solution of triethylaluminum (B1256330) (TEAL) as the cocatalyst and a solution of DCPDMS in n-heptane are added.

-

Catalyst Injection: The Ziegler-Natta catalyst, as a slurry in a suitable solvent, is injected into the reactor.

-

Polymerization: The reactor is pressurized with propylene monomer to the desired pressure, and the temperature is raised to and maintained at the polymerization temperature (e.g., 70°C). The polymerization is allowed to proceed for a specified duration.

-

Termination and Work-up: The reaction is terminated by venting the unreacted propylene and adding a quenching agent such as ethanol (B145695) containing a small amount of hydrochloric acid. The resulting polypropylene powder is collected by filtration, washed repeatedly with ethanol and n-heptane, and dried in a vacuum oven.

Characterization of Polypropylene

Gel Permeation Chromatography (GPC) is employed to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ).

Experimental Workflow:

Caption: Workflow for GPC analysis of polypropylene.

The isotacticity of the polypropylene is determined by ¹³C Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy. The relative intensities of the methyl carbon signals corresponding to different pentad sequences (e.g., mmmm, mmmr, mmrr) are used to calculate the isotactic index.

Procedure:

-

Sample Preparation: The polypropylene sample is dissolved in a suitable deuterated solvent (e.g., 1,2,4-trichlorobenzene-d₄) at an elevated temperature.

-

NMR Analysis: The ¹³C-NMR spectrum is acquired on a high-field NMR spectrometer equipped with a high-temperature probe.

-

Data Processing and Analysis: The spectrum is processed, and the integrals of the methyl pentad signals are determined to calculate the percentage of mmmm pentads, which corresponds to the isotactic index.

Conclusion

The steric hindrance provided by the cyclopentyl groups of dicyclopentyldimethoxysilane is a decisive factor in its function as a highly effective external electron donor for Ziegler-Natta catalyzed propylene polymerization. By creating a sterically demanding environment around the catalyst's active sites, DCPDMS effectively controls the stereochemistry of monomer insertion, leading to the production of polypropylene with high isotacticity and, consequently, superior material properties. The careful control of the DCPDMS concentration is crucial for optimizing both catalyst activity and the desired polymer characteristics. The experimental protocols and characterization methods outlined in this guide provide a framework for the systematic investigation and application of DCPDMS in the synthesis of advanced polyolefin materials.

References

An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) of Dicyclopentyldimethoxysilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Material Safety Data Sheet (MSDS) for Dicyclopentyldimethoxysilane (CAS No. 126990-35-0). The information is compiled and presented to meet the needs of researchers, scientists, and professionals in drug development who may handle or encounter this chemical. This document summarizes key safety, handling, and property data, and visualizes critical safety workflows.

Chemical Identification and Physical Properties

Dicyclopentyldimethoxysilane, also known as DCPDMS or referred to as D-Donor, is an organosilicon compound.[1][2][3] It is primarily used as an external electron donor in Ziegler-Natta catalyst systems for polypropylene (B1209903) synthesis.[2][3] Its molecular structure features a central silicon atom bonded to two methoxy (B1213986) groups and two cyclopentyl groups.[2] This compound is a colorless, transparent liquid with a special fragrance.[1][4]

Table 1: Physical and Chemical Properties of Dicyclopentyldimethoxysilane

| Property | Value | Source(s) |

| CAS Number | 126990-35-0 | [1][3][5] |

| Molecular Formula | C12H24O2Si | [1][2] |

| Molecular Weight | 228.4 g/mol | [1][2][3] |

| Appearance | Colorless transparent liquid | [1][4] |

| Boiling Point | 251°C (at 760 mmHg); 103°C (at 5 mmHg); 118°C (at 9 mmHg); ~120°C (at 6 mmHg) | [1][2][3][4] |

| Density | 0.984 g/cm³ (at 25°C); ~0.99 g/cm³ | [1][2] |

| Flash Point | 102°C (closed cup); 94°C (closed cup) | [1][2][4] |

| Refractive Index | 1.4640-1.4650 (at 25°C); 1.4660-1.4700; 1.467 | [1][2][3] |

| Freezing Point | ≤0°C | [1] |

| Purity | ≥99.0%; >98.0% (GC) | [1][6] |

| Solubility | Good solubility in common organic solvents; typically insoluble in water. | [2] |

| Stability | Stable in closed storage under nitrogen protection; reacts with water and moisture in the air, liberating methanol. | [4][7] |

Hazard Identification and Classification

Dicyclopentyldimethoxysilane is classified as a hazardous substance.[3] The primary hazards are associated with its effects on the skin, eyes, and the aquatic environment.[3][8]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Source(s) |

| Skin Irritation | 2 | H315: Causes skin irritation | [8] |

| Serious Eye Damage/Eye Irritation | 1 / 2A | H318: Causes serious eye damage; H319: Causes serious eye irritation | [8] |

| Hazardous to the aquatic environment, short-term (Acute) | 1 | H400: Very toxic to aquatic life | [8] |

| Hazardous to the aquatic environment, long-term (Chronic) | 1 | H410: Very toxic to aquatic life with long lasting effects | [8] |

| Flammable liquids | 4 | H227: Combustible liquid | |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Note: The hydrolysis product of this compound is methanol, which can cause drowsiness, unconsciousness, blindness, and death if swallowed.[7]

Toxicological and Ecotoxicological Information

Table 3: Summary of Toxicological and Ecotoxicological Data

| Endpoint | Result | Source(s) |

| Acute Oral Toxicity | No data available | [8] |

| Acute Dermal Toxicity | No data available | [8] |

| Acute Inhalation Toxicity | No data available | [8] |

| Skin Irritation/Corrosion | Causes skin irritation; Acute dermal irritation test in rabbits cited. | [8][10] |

| Serious Eye Damage/Irritation | Causes serious eye damage/irritation. | [8] |

| Respiratory or Skin Sensitization | No data available | [8] |

| Germ Cell Mutagenicity | No data available | [8] |

| Carcinogenicity | No data available | [8] |

| Reproductive Toxicity | No data available | [8] |

| Toxicity to Fish | No data available | [8][9] |

| Toxicity to Daphnia and other aquatic invertebrates | No data available | [8][9] |

| Toxicity to Algae | No data available | [8][9] |

| Persistence and Degradability | No data available | [8] |

| Bioaccumulative Potential | No data available | [8] |

While specific experimental protocols for the cited toxicological studies are not provided in the publicly available MSDS, it is noted that an acute dermal irritation test was conducted on rabbits.[10]

Handling, Storage, and Personal Protective Equipment (PPE)

Proper handling and storage procedures are crucial to ensure safety when working with Dicyclopentyldimethoxysilane.

Handling:

-

Do not breathe vapor or mist.[7]

-

Use non-sparking tools to prevent fire caused by electrostatic discharge.[8]

Storage:

-

Store away from heat, sparks, and open flame.[7]

-

Incompatible with moisture and water.[7]

-

The shelf life is stated as 24 months under appropriate storage conditions.[11]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields. Contact lenses should not be worn.[7][8]

-

Skin Protection: Wear chemical-impermeable gloves (neoprene or nitrile rubber) and fire/flame resistant, impervious clothing.[7][8]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH-certified organic vapor (black cartridge) respirator or a full-face respirator.[7][8]

-

Engineering Controls: Provide local exhaust or general room ventilation. Emergency eye wash fountains and safety showers should be available in the immediate vicinity of potential exposure.[7]

Emergency Procedures

In the event of exposure or a spill, the following first aid and emergency measures should be taken.

First Aid Measures:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[8]

-

Skin Contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. If skin irritation occurs, get medical help.[7][8]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7][8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[8] On contact with water in the stomach, this product forms methanol.[7]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Water spray, foam, carbon dioxide, or dry chemical.[7]

-

Hazards from Combustion: Irritating fumes and organic acid vapors may develop.[7]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[7][8]

Accidental Release Measures:

-

Evacuate unnecessary personnel.[7]

-

Ensure adequate ventilation and remove all sources of ignition.[8]

-

Wear personal protective equipment.[8]

-

Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[8]

-

Contain and clean up the spill with an absorbent material. Collect and place in a suitable, closed container for disposal.[7][8]

Visualized Workflows and Logical Relationships

To better illustrate the logical flow of actions in response to safety-critical events, the following diagrams have been generated using the DOT language.

Caption: Emergency First Aid Procedures for Exposure.

Caption: Personal Protective Equipment (PPE) Workflow.

References

- 1. Dicyclopentyldimethoxysilane (D-Donor) - IOTA CORPORATION LTD. [iotachem.com]

- 2. zmsilane.com [zmsilane.com]

- 3. Dicyclopentyl(dimethoxy)silane|99%+|CAS 126990-35-0 [benchchem.com]

- 4. Dicyclopentyldimethoxysilane-Shandong Lujing Chemical Technology Co., Ltd_Dimethoxysilane [en.ljchemical.com]

- 5. calpaclab.com [calpaclab.com]

- 6. content.labscoop.com [content.labscoop.com]

- 7. gelest.com [gelest.com]

- 8. echemi.com [echemi.com]

- 9. echemi.com [echemi.com]

- 10. CAS 126990-35-0 | Dicyclopentyl(dimethoxy)silane [reachcentrumdatabrokerage.com]

- 11. Catylen® D 400 [evonik.com]

Spectroscopic Profile of Dicyclopentyldimethoxysilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for Dicyclopentyldimethoxysilane (CAS No. 126990-35-0), a versatile organosilane compound. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of Dicyclopentyldimethoxysilane. While specific experimental spectra for this compound are not widely published, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts based on the analysis of similar organosilane structures and established chemical shift ranges for its constituent functional groups.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for Dicyclopentyldimethoxysilane

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Si-O-CH ₃ | 3.4 - 3.6 | Singlet | 6H |

| Si-CH -(CH₂)₄ | 0.8 - 1.2 | Multiplet | 2H |

| Si-CH-(CH ₂)₄ | 1.4 - 1.8 | Multiplet | 16H |

Note: Predicted values are based on typical chemical shifts for methoxy (B1213986) and cyclopentyl groups attached to a silicon atom. Actual experimental values may vary slightly depending on the solvent and other experimental conditions.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for Dicyclopentyldimethoxysilane

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Si-O-C H₃ | 50 - 52 |

| Si-C H-(CH₂)₄ | 25 - 28 |

| Si-CH-(C H₂)₂-(CH₂)₂ | 27 - 30 |

| Si-CH-(CH₂)₂-(C H₂)₂ | 26 - 29 |

Note: Predicted values are based on typical chemical shifts for methoxy and cyclopentyl groups attached to a silicon atom. Actual experimental values may vary slightly depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in Dicyclopentyldimethoxysilane. The characteristic vibrational frequencies of the Si-O-C and Si-C bonds, as well as the hydrocarbon stretches and bends of the cyclopentyl groups, are key identifiers.

Characteristic IR Absorption Bands

Table 3: Characteristic IR Absorption Bands for Dicyclopentyldimethoxysilane

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |

| 2950 - 2850 | C-H stretch (cyclopentyl) | Strong |

| 1450 - 1470 | C-H bend (cyclopentyl) | Medium |

| 1080 - 1100 | Si-O-C asymmetric stretch | Strong |

| 820 - 850 | Si-O-C symmetric stretch | Medium |

| 600 - 800 | Si-C stretch | Medium-Weak |

Note: These are general ranges for the specified functional groups in organosilanes. The exact peak positions and intensities can be influenced by the molecular environment.

Experimental Protocols

The following are detailed, representative methodologies for acquiring NMR and IR spectra of Dicyclopentyldimethoxysilane.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of Dicyclopentyldimethoxysilane in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube.

-

Ensure the sample is free of particulate matter.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm), if not already present in the solvent.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 300 MHz or higher field strength NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

Spectral Width: 0-12 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 75 MHz or higher field strength NMR spectrometer.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128-1024 or more, as the ¹³C nucleus has low natural abundance.

-

Spectral Width: 0-220 ppm.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

IR Spectroscopy Protocol

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small drop of liquid Dicyclopentyldimethoxysilane directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Ensure the crystal is clean before and after the measurement.

-

-

Instrument Parameters (FTIR):

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Accessory: ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Acquisition and Processing:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption peaks.

-

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis and the general structure of Dicyclopentyldimethoxysilane.

Caption: Workflow for the spectroscopic analysis of Dicyclopentyldimethoxysilane.

Caption: Molecular structure of Dicyclopentyldimethoxysilane.

Methodological & Application

Synthesis of Dicyclopentyldimethoxysilane via Grignard Reaction: An Application Note and Protocol

Abstract

This document provides a detailed protocol for the synthesis of dicyclopentyldimethoxysilane, a crucial external electron donor in Ziegler-Natta catalysis for polypropylene (B1209903) production.[1] The primary synthesis route detailed is the Grignard reaction, a robust and scalable method for forming carbon-silicon bonds. Two common variations of this approach are presented: the reaction of a cyclopentylmagnesium halide with either tetramethoxysilane (B109134) (TMOS) or a tetrahalosilane followed by methoxylation.[2] This application note is intended for researchers and professionals in organic and organometallic chemistry, providing comprehensive experimental procedures, quantitative data, and a visual representation of the workflow.

Introduction

Dicyclopentyldimethoxysilane (DCPDMS) is an organosilane compound widely utilized as an external electron donor (EED) in Ziegler-Natta catalyst systems for the polymerization of propylene.[1][3] Its role is to enhance the stereoselectivity of the catalyst, leading to polypropylene with high isotacticity, crystallinity, and a low melt flow rate.[4] The bulky cyclopentyl groups and the reactive methoxy (B1213986) functionalities make it a versatile reagent in organic synthesis as well.[2][3] The Grignard reaction offers a direct and efficient method for the synthesis of DCPDMS.[1][2] This protocol outlines the necessary steps, reagents, and conditions for the successful laboratory-scale synthesis of this important compound.

Data Summary

The following table summarizes the quantitative data extracted from representative synthesis examples.